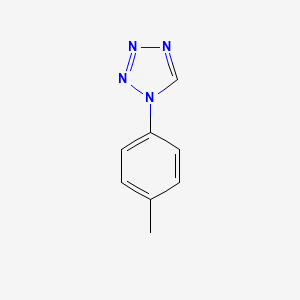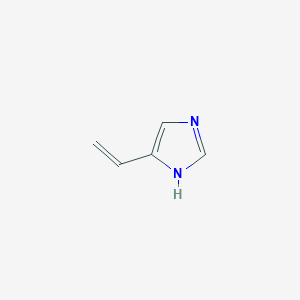
2-Chloro-6-methylquinoline-3-carboxylic acid
Vue d'ensemble
Description
2-Chloro-6-methylquinoline-3-carboxylic acid (CMQCA) is a quinoline-based carboxylic acid that has been studied for its potential applications in a variety of scientific research fields. CMQCA is an important intermediate in the synthesis of several pharmaceuticals and has been used as an analytical reagent. Additionally, CMQCA has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Applications De Recherche Scientifique
Applications of Quinoline Compounds in Environmental and Biological Systems
Environmental Remediation : Quinoline compounds have been studied for their role in environmental remediation. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading various organic pollutants. The efficiency of degradation for recalcitrant compounds is significantly enhanced by redox mediators, suggesting that quinoline derivatives could play a role in enhancing the biodegradation of pollutants in wastewater treatment processes (Husain & Husain, 2007).
Biocatalyst Inhibition : Studies on carboxylic acids, including quinoline derivatives, have explored their inhibitory effects on microbes used in biofuel and biochemical production. Understanding the inhibitory mechanisms can aid in the development of more robust microbial strains for industrial applications. This research highlights the potential dual role of quinoline derivatives as both inhibitors and substrates in biotechnological processes (Jarboe et al., 2013).
Biological and Clinical Applications : The review of quinoline drugs, particularly in the context of COVID-19, indicates their potential antiviral properties. Chloroquine and hydroxychloroquine, for instance, have shown effectiveness in inhibiting the duplication of the SARS-CoV-2 virus in vitro. This suggests that certain quinoline derivatives could have broad antiviral applications, including against emerging pathogens (Dermawan et al., 2020).
Medicinal Chemistry Insights : The exploration of 8-hydroxyquinolines has revealed their significant biological activities, including antimicrobial, antifungal, and antiviral properties, as well as potential applications in treating neurodegenerative disorders. This underscores the versatility of quinoline derivatives in drug development and their role in synthesizing novel pharmacologically active agents (Gupta et al., 2021).
Propriétés
IUPAC Name |
2-chloro-6-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGAUWPEPWBXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)


![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)








